3-(4-Ethylphenyl)-N'-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-Ethylphenyl)-N’-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-N’-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-ethylbenzaldehyde with 1-naphthylamine to form the corresponding Schiff base. This intermediate is then reacted with hydrazine hydrate and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under reflux conditions to yield the final product. The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-N’-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-(4-Ethylphenyl)-N’-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide has been investigated for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-N’-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-N’-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide
- 3-(4-Chlorophenyl)-N’-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide
- 3-(4-Bromophenyl)-N’-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide
Uniqueness
Compared to similar compounds, 3-(4-Ethylphenyl)-N’-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide exhibits unique properties due to the presence of the ethyl group on the phenyl ring. This structural variation can influence its chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C23H20N4O |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H20N4O/c1-2-16-10-12-18(13-11-16)21-14-22(26-25-21)23(28)27-24-15-19-8-5-7-17-6-3-4-9-20(17)19/h3-15H,2H2,1H3,(H,25,26)(H,27,28)/b24-15+ |
InChI Key |
UIYVRUDHBUVFGU-BUVRLJJBSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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